![molecular formula C8H8N2O B067521 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 161563-35-5](/img/structure/B67521.png)
1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
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Overview
Description
1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary target of 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Moreover, activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is noted that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME properties.
Result of Action
In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Preparation Methods
The synthesis of 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with a pyridine derivative, which undergoes a series of reactions including alkylation, cyclization, and oxidation to yield the desired compound . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the nitrogen atoms in the ring system. Common reagents include halogens and alkylating agents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding N-oxide, while reduction could produce a fully saturated ring system .
Scientific Research Applications
Synthetic Routes
The synthesis of 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves multi-step procedures. Common methods include:
- Chlorination : Starting with 3-bromo-2-chloro-4-methyl-5-nitropyridine.
- Condensation : Using dimethylformamide dimethyl acetal (DMF-DMA).
- Reductive Cyclization : Employing iron and acetic acid to form the final compound.
These methods can be optimized for large-scale production, ensuring high yield and purity.
Medicinal Chemistry
This compound has shown promise as a lead compound in drug development due to its interactions with various biological targets:
- Fibroblast Growth Factor Receptors (FGFRs) : The compound binds to FGFRs, inhibiting their kinase activity and affecting cellular processes like proliferation and differentiation. This mechanism is particularly relevant in cancer research, where FGFR dysregulation is implicated in tumor growth .
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, one derivative was found to have an IC50 of 0.12 μM against MCF-7 cells .
Other Therapeutic Areas
Beyond oncology, research has indicated potential applications in treating other diseases:
- Inflammation : The compound's ability to modulate signaling pathways may provide therapeutic benefits in inflammatory conditions.
- Infectious Diseases : Its biochemical properties suggest it could serve as a biochemical probe for investigating cellular processes related to infections.
Industrial Applications
In addition to its pharmaceutical potential, this compound is utilized in the development of agrochemicals and materials science due to its unique chemical properties. Its role as a building block for synthesizing more complex heterocyclic compounds further underscores its versatility .
Case Study 1: Antitumor Activity
A study focused on synthesizing a series of 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated significant antitumor activity against several cancer cell lines. The most potent derivative exhibited remarkable efficacy at low concentrations, highlighting the therapeutic potential of pyrrolo derivatives .
Case Study 2: FGFR Inhibition
Research into the inhibition of FGFRs by this compound derivatives revealed their capability to disrupt the signaling pathways associated with various cancers. This study provides insights into the molecular mechanisms by which these compounds exert their effects .
Comparison with Similar Compounds
1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can be compared with other similar heterocyclic compounds such as:
1H-pyrrolo[2,3-b]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
1H-pyrrolo[3,2-c]pyridine: Another isomer with a different arrangement of the pyrrole and pyridine rings.
2-Methyl-1H-pyrrolo[2,3-c]pyridine: Similar structure with a methyl group at a different position.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .
Biological Activity
Overview
1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a heterocyclic compound characterized by a fused pyrrole and pyridine ring system, has garnered attention in medicinal chemistry for its potential therapeutic applications. Its unique structure allows for diverse biological activities, making it a candidate for drug development targeting various diseases.
- Molecular Formula : C₈H₈N₂O
- Molecular Weight : 148.16 g/mol
- CAS Number : 161563-35-5
The compound's structure facilitates interactions with biological targets, particularly in cancer therapy.
This compound primarily targets the Fibroblast Growth Factor Receptor (FGFR) . Upon binding to FGFR, the receptor undergoes dimerization and autophosphorylation, activating downstream signaling pathways associated with cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where aberrant FGFR signaling is implicated in tumor growth and metastasis .
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:
Cell Line | IC₅₀ (µM) | Effect |
---|---|---|
4T1 (Breast) | 0.058 | Induces apoptosis |
MDA-MB-231 | 0.0046 | Inhibits cell proliferation |
HeLa | 0.021 | Reduces cell viability |
The compound has shown promise in inhibiting the proliferation of breast cancer cells and inducing apoptosis through its action on FGFR signaling pathways .
Antiproliferative Activity
In a study evaluating various derivatives of pyridine compounds, it was found that modifications to the molecular structure could enhance antiproliferative activity. For instance, the introduction of hydroxyl (-OH) groups significantly lowered the IC₅₀ values across multiple cancer cell lines, indicating increased efficacy .
Study on Antiproliferative Effects
A recent study analyzed the effects of this compound on several cancer cell lines. The results demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. Specifically:
- The compound was tested against HeLa , PC3 , and SW1116 cells.
- The observed IC₅₀ values were consistently lower than those of many established chemotherapeutic agents, suggesting a potential role as a lead compound in drug development .
Mechanistic Insights
Further investigations revealed that the compound's interaction with FGFR not only inhibited cell growth but also triggered apoptotic pathways involving caspase activation. This dual mechanism underscores its potential as a therapeutic agent in oncology .
Future Directions in Research
Current research is focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce toxicity. Strategies include:
- Structural modifications to improve solubility and metabolic stability.
- Combination therapies utilizing this compound alongside existing chemotherapeutics to enhance overall efficacy.
Properties
IUPAC Name |
1-methyl-3H-pyrrolo[2,3-c]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-7-5-9-3-2-6(7)4-8(10)11/h2-3,5H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEFRGVZOLPPSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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